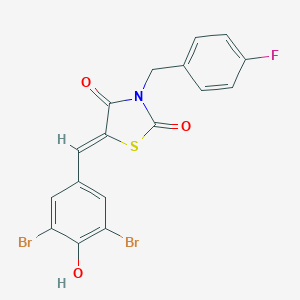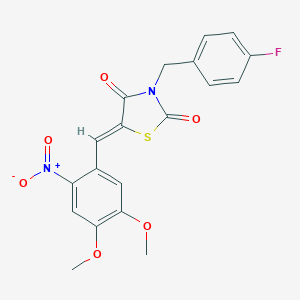![molecular formula C26H20ClN3O2 B302259 N'-{(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302259.png)
N'-{(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is widely used in medicinal chemistry due to its unique structure and biological properties.
Wissenschaftliche Forschungsanwendungen
N-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]naphtho[2,1-b]furan-2-carbohydrazide has numerous scientific research applications. It is widely used in medicinal chemistry as a potential drug candidate for the treatment of various diseases. The compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. It has also been used as a diagnostic tool for the detection of certain diseases.
Wirkmechanismus
The mechanism of action of N-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting certain enzymes and proteins that are involved in the pathogenesis of various diseases. The compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
N-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]naphtho[2,1-b]furan-2-carbohydrazide has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to reduce inflammation by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Additionally, the compound has antimicrobial properties and has been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]naphtho[2,1-b]furan-2-carbohydrazide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is readily available. It has also been shown to have a high degree of selectivity and potency, which makes it an attractive candidate for drug development. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is to further investigate the mechanism of action of the compound and identify its molecular targets. This could lead to the development of more potent and selective compounds for the treatment of various diseases. Another direction is to explore the potential applications of the compound in other fields, such as materials science and nanotechnology. Finally, future research could focus on improving the solubility and bioavailability of the compound, which would make it more suitable for use in drug development.
Conclusion
N-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound that has shown promising results in scientific research for its potential applications in various fields. The compound has unique biological properties and has been widely used in medicinal chemistry for the treatment of various diseases. Its mechanism of action is not fully understood, but it is believed to inhibit certain enzymes and proteins that are involved in the pathogenesis of various diseases. The compound has several advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesemethoden
The synthesis of N-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]naphtho[2,1-b]furan-2-carbohydrazide is a complex process that involves several steps. The synthesis starts with the reaction of 2-hydroxy-1-naphthaldehyde with 3-chloroaniline to form a Schiff base. The Schiff base is then reacted with 2,5-dimethyl-1H-pyrrole-3-carbaldehyde to obtain the desired compound. The final step involves the reaction of the compound with carbohydrazide to form the product.
Eigenschaften
Molekularformel |
C26H20ClN3O2 |
|---|---|
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
N-[(E)-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H20ClN3O2/c1-16-12-19(17(2)30(16)21-8-5-7-20(27)13-21)15-28-29-26(31)25-14-23-22-9-4-3-6-18(22)10-11-24(23)32-25/h3-15H,1-2H3,(H,29,31)/b28-15+ |
InChI-Schlüssel |
DARDUSFSCOSEKA-RWPZCVJISA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302176.png)

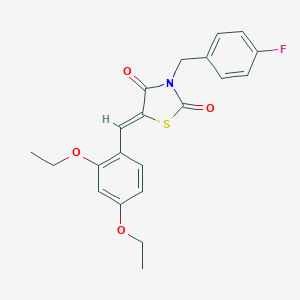
![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)
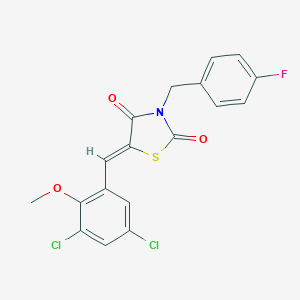
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)
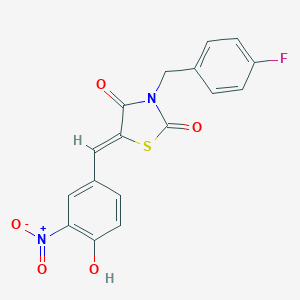
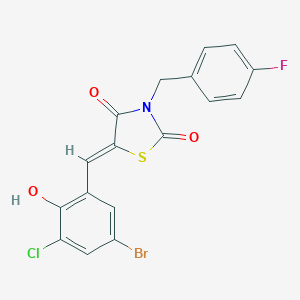
![(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302191.png)
